A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 5-formyl-1H-indazole-3-carboxylate
A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 5-formyl-1H-indazole-3-carboxylate
Abstract
Methyl 5-formyl-1H-indazole-3-carboxylate is a heterocyclic compound featuring the indazole scaffold, a privileged structure in modern medicinal chemistry. Derivatives of 1H-indazole-3-carboxylic acid are pivotal intermediates in the synthesis of various pharmaceuticals, including anti-emetic agents like granisetron and anti-tumor drugs such as lonidamine.[1] The presence of a reactive formyl group at the C5 position and a methyl ester at the C3 position makes this molecule a highly versatile building block for the development of compound libraries aimed at discovering novel therapeutic agents.[2][3] This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound, outlining essential experimental protocols and the scientific rationale behind them. Adherence to these methodologies is critical for ensuring data integrity, reproducibility, and the successful application of this molecule in research and drug development workflows.
Molecular Identity and Theoretical Profile
A foundational understanding of a compound begins with its structural and theoretical properties. This information serves as the reference against which all subsequent experimental data are validated.
Chemical Structure and Identifiers
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IUPAC Name: Methyl 5-formyl-1H-indazole-3-carboxylate
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Molecular Formula: C₁₀H₈N₂O₃[4]
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Canonical SMILES: C1=CC2=C(C=C1C=O)NNC2=C(OC)=O
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Chemical Structure:
Calculated Physicochemical Properties
Before empirical analysis, computational tools provide valuable estimates of a molecule's properties. These calculations are derived from the compound's chemical formula and structure.
| Property | Value | Rationale & Context |
| Molecular Weight | 204.18 g/mol | Calculated from the molecular formula (C₁₀H₈N₂O₃). This value is the target for mass spectrometry verification. |
| Exact Mass | 204.0535 Da | The monoisotopic mass, critical for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |
| Hydrogen Bond Donors | 1 | The N-H group of the indazole ring can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | The two ester oxygens, the aldehyde oxygen, and the pyrazole-type nitrogen are potential hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | 78.68 Ų | This value suggests moderate cell permeability, a key consideration in drug design. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (Predicted) | This predicted value indicates a degree of lipophilicity, suggesting potential solubility in organic solvents and lipids.[5] |
Experimental Protocols for Physicochemical Characterization
The following section details the essential experimental workflows for confirming the identity, purity, structure, and physical properties of methyl 5-formyl-1H-indazole-3-carboxylate. The causality behind methodological choices is emphasized to ensure robust and reliable data generation.
Identity and Purity Assessment Workflow
Confirming the molecular weight and assessing the purity of a new batch of a compound is the first critical step in any experimental campaign. This workflow ensures that the material used for subsequent assays is indeed the correct molecule and is free from significant impurities that could confound results.
Caption: Workflow for initial purity and identity validation.
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Objective: To quantify the purity of the compound by separating it from potential impurities.
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Methodology:
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 50 µg/mL with the initial mobile phase composition.
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Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
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Mobile Phase:
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Solvent A: Water with 0.1% formic acid (for protonation and improved peak shape).
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Solvent B: Acetonitrile with 0.1% formic acid.
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Gradient Elution: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 15 minutes. This broad gradient is effective for separating compounds with a range of polarities.
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Detection: Monitor at 254 nm and 280 nm, wavelengths where aromatic and conjugated systems typically absorb.
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Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
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Trustworthiness: The use of a gradient ensures the elution of both polar and non-polar impurities. Monitoring at multiple wavelengths mitigates the risk of missing impurities that do not absorb strongly at a single wavelength.
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Objective: To confirm the molecular weight of the compound.
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Methodology:
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Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) in positive ion mode is preferred. ESI is a soft ionization technique that minimizes fragmentation, and the basic nitrogens on the indazole ring readily accept a proton.
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Sample Infusion: The eluent from the HPLC can be directly infused into the mass spectrometer.
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Data Acquisition: Scan for a mass range of m/z 100-500.
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Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 205.06. A smaller adduct, such as the sodium adduct [M+Na]⁺ at m/z 227.04, may also be present.
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Structural Elucidation
Once purity and mass are confirmed, spectroscopic methods are employed to verify the precise atomic arrangement and bonding of the molecule.
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Objective: To confirm the carbon-hydrogen framework of the molecule.
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Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable protons like N-H.[6]
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¹H NMR Acquisition:
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Expected Signals:
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~14.0 ppm (singlet, 1H): The acidic N-H proton of the indazole ring.[6]
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~10.1 ppm (singlet, 1H): The aldehyde proton (-CHO).
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~8.0-8.5 ppm (aromatic protons, 3H): The protons on the benzene ring will be shifted downfield due to the electron-withdrawing effects of the formyl and indazole ring system. Their splitting patterns (doublets, singlets) will confirm their relative positions.
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~3.9 ppm (singlet, 3H): The methyl protons of the ester group (-OCH₃).[6]
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¹³C NMR Acquisition:
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Expected Signals:
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~187 ppm: Aldehyde carbonyl carbon.
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~163 ppm: Ester carbonyl carbon.
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~110-145 ppm: Aromatic and indazole ring carbons.
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~52 ppm: Methyl ester carbon.
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Expertise: The choice of DMSO-d₆ is deliberate. Unlike chloroform-d, it does not obscure the aromatic region and reliably shows the N-H proton, which provides definitive proof of the indazole tautomer.
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Objective: To identify the key functional groups present in the molecule.
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Methodology:
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Technique: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation.
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Expected Peaks:
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~3200-3300 cm⁻¹ (broad): N-H stretching of the indazole ring.
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~1720-1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.
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~1680-1700 cm⁻¹ (strong, sharp): C=O stretching of the aromatic aldehyde.
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~1600, 1450-1500 cm⁻¹: C=C stretching within the aromatic and indazole rings.
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~1200-1300 cm⁻¹: C-O stretching of the ester group.
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Determination of Physical Properties
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Objective: To determine the temperature range over which the solid compound transitions to a liquid.
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Methodology:
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Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.
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Analysis: The tube is placed in a calibrated melting point apparatus and heated slowly (1-2 °C/min) near the expected melting point.
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Measurement: The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid is liquefied.
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Significance: A sharp melting point range (e.g., < 2 °C) is a strong indicator of high purity. For comparison, the parent compound 1H-indazole-3-carboxylic acid has a high melting point of 262-271 °C.[7]
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Objective: To determine the solubility of the compound in solvents relevant to biological and chemical applications.
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Methodology:
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Solvent Selection: Test solubility in a panel of solvents, including:
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Aqueous: Phosphate-buffered saline (PBS) pH 7.4.
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Organic (Polar): Ethanol, Methanol.
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Organic (Aprotic): Dimethyl sulfoxide (DMSO), Dichloromethane (DCM).
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Procedure (Thermodynamic Solubility): Add a known excess of the solid compound to a fixed volume of each solvent. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Quantification: Centrifuge the samples to pellet the undissolved solid. The supernatant is then diluted and analyzed by HPLC with a calibration curve to determine the concentration of the dissolved compound.
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Data Presentation:
| Solvent | Predicted Solubility | Rationale |
| Water / PBS (pH 7.4) | Insoluble to very low | The molecule is largely non-polar, lacking ionizable groups for aqueous solubility.[5] |
| Ethanol / Methanol | Soluble | The molecule can engage in hydrogen bonding with alcohol solvents.[5] |
| Dichloromethane | Soluble | A good solvent for many moderately polar organic compounds.[5] |
| DMSO | Highly Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. |
Synthetic Utility and Application in Drug Discovery
The true value of a building block like methyl 5-formyl-1H-indazole-3-carboxylate lies in its potential for chemical modification. The distinct reactivity of its functional groups allows for the targeted synthesis of diverse molecular architectures.
Caption: Synthetic pathways originating from the core scaffold.
The indazole scaffold is a cornerstone of many kinase inhibitors due to its ability to form key hydrogen bonds in the hinge region of ATP-binding sites. The aldehyde function at the C5 position is particularly valuable, as it can be converted into a wide array of other functional groups, serving as a handle for modifying the solvent-exposed region of a potential drug candidate to fine-tune properties like selectivity and metabolic stability.[8]
References
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PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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ChemBK. Methyl 1H-indazole-3-carboxylate. Available from: [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]
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Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available from: [Link]
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]
-
ResearchGate. Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids. Available from: [Link]
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. researchgate.net [researchgate.net]
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